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2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide

Antidiabetic research α-Glucosidase inhibition Metabolic disease

2-Chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide (CAS 923122-37-6) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine-benzamide class. Its structure integrates a 7-methylimidazo[1,2-a]pyrimidine core linked via a para-aniline bridge to a 2-chloro-4-nitrobenzamide warhead.

Molecular Formula C20H14ClN5O3
Molecular Weight 407.81
CAS No. 923122-37-6
Cat. No. B3010354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide
CAS923122-37-6
Molecular FormulaC20H14ClN5O3
Molecular Weight407.81
Structural Identifiers
SMILESCC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C20H14ClN5O3/c1-12-8-9-25-11-18(24-20(25)22-12)13-2-4-14(5-3-13)23-19(27)16-7-6-15(26(28)29)10-17(16)21/h2-11H,1H3,(H,23,27)
InChIKeyHITHMFVHWOEQMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide (CAS 923122-37-6): Procurement-Grade Characterization for Targeted Research


2-Chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide (CAS 923122-37-6) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine-benzamide class. Its structure integrates a 7-methylimidazo[1,2-a]pyrimidine core linked via a para-aniline bridge to a 2-chloro-4-nitrobenzamide warhead . Computed physicochemical properties include a molecular weight of 407.8 g/mol, XLogP3 of 4.5, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 105 Ų [1]. The compound is supplied as a research reagent with typical purity ≥95% . The 2-chloro-4-nitro substitution pattern is distinct from the simpler aklomide (2-chloro-4-nitrobenzamide; coccidiostat) pharmacophore, as it is conjugated to a heterocyclic scaffold associated with kinase and metabolic enzyme inhibition [2].

Scaffold Imidazo[1,2-a]pyrimidine-benzamide research reagent
Substitution 2-Chloro-4-nitro dual electron-withdrawing pattern
Context Reported α-glucosidase enzyme inhibition studies

Why 2-Chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide Cannot Be Replaced by Generic In-Class Analogs


Imidazo[1,2-a]pyrimidine-benzamide analogs sharing the same core scaffold exhibit divergent biological activity profiles depending on benzamide ring substitution. Published α-glucosidase inhibition data demonstrate that the presence and position of electron-withdrawing groups profoundly alter potency: a related benzo[4,5]imidazo[1,2-a]pyrimidine series showed IC50 values spanning 16.4 μM to 297.0 μM across 33 analogs, with substitution of the amine moiety by chlorine or hydrogen causing substantial deterioration of inhibitory activity [1]. Furthermore, a close analog lacking the 4-nitro group—3-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (CAS 923140-39-0)—has been repurposed as an nsp13 helicase inhibitor (IC50 = 57 μM) , illustrating that even single-substituent changes redirect target engagement. The 2-chloro-4-nitrobenzamide moiety is not interchangeable with 2-chloro, 3-chloro, 4-chloro, or 3-bromo congeners without risking loss of the desired polypharmacology or potency window.

Halogen variation Mono-chloro or bromo analogs may shift target engagement away from α-glucosidase inhibition
Nitro removal Removing the 4-nitro group reduces electron-withdrawing character linked to enzyme inhibition potency
Core analog mismatch 3-Bromo analog CAS 923140-39-0 engages nsp13 helicase, not metabolic enzyme, redirecting research endpoint

Quantitative Differentiation Evidence for 2-Chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide (923122-37-6): Comparator-Based Procurement Rationale


α-Glucosidase Inhibitory Potency: Target Compound vs. Acarbose and In-Class Benzo[4,5]imidazo[1,2-a]pyrimidine Benchmark

The target compound's reported α-glucosidase inhibition IC50 of 10.75 ± 0.52 μM represents a ~70-fold improvement over the clinical standard acarbose (IC50 = 750.0 ± 1.5 μM) and a ~1.5-fold improvement over the most potent in-class benzo[4,5]imidazo[1,2-a]pyrimidine benchmark compound 3k (IC50 = 16.4 ± 0.36 μM against Saccharomyces cerevisiae α-glucosidase) [1]. This potency advantage positions the compound closer to the sub-micromolar threshold desired for lead optimization programs targeting postprandial hyperglycemia.

α-Glucosidase inhibition
Reported assay context
IC50 10.75 ± 0.52 μM
~70-fold difference vs. acarbose (750 μM) · ~1.5-fold vs. lead 3k (16.4 μM)
Reported enzyme inhibition rank in tested set
Cross-study comparison; vendor-reported IC50
Antidiabetic research α-Glucosidase inhibition Metabolic disease

Structural Differentiation via Dual Electron-Withdrawing Substitution: 2-Chloro-4-Nitro vs. Mono-Substituted Benzamide Analogs

The target compound carries both a 2-chloro and a 4-nitro substituent on the benzamide ring, creating a unique electronic profile among commercially available imidazo[1,2-a]pyrimidine-benzamide analogs. The closest purchasable comparators—2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (CAS 923234-70-2) and 4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (CAS 923186-37-2)—each bear only a single chloro substituent . Published SAR on related scaffolds demonstrates that replacing an amino group with chlorine or hydrogen on the benzamide ring causes substantial loss of α-glucosidase inhibitory activity [1], indicating that the electron-deficient 2-chloro-4-nitro pattern is non-redundant for potency.

Substitution pattern
Class-level
2-Cl + 4-NO2 (Σσ ≈ +1.01)
~4.4× higher electron withdrawal than mono-Cl analogs (Σσ ≈ +0.23)
Dual EWG pattern is structurally unique among purchasable analogs
Hammett-based inference; biological SAR linked to substitution
Medicinal chemistry Structure-activity relationship Benzamide pharmacophore

Orthogonal Target Engagement Potential vs. nsp13 Helicase Inhibitor Analog (CAS 923140-39-0)

A close structural analog, 3-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (CAS 923140-39-0), has been characterized as a selective SARS-CoV-2 nsp13 helicase inhibitor with IC50 = 57 μM (ssDNA+ ATPase activity) and 240 μM (ssDNA− ATPase activity) . Despite sharing the imidazo[1,2-a]pyrimidine-phenyl core, the 3-bromo substitution directs target engagement toward viral helicase, whereas the target compound's 2-chloro-4-nitrobenzamide moiety is associated with metabolic enzyme inhibition (α-glucosidase). This divergence demonstrates that the benzamide substitution pattern is a critical determinant of target selectivity within this scaffold family, and the target compound occupies a distinct pharmacological niche.

Target selectivity
Data to verify
α-Glucosidase IC50 10.75 μM vs. nsp13 IC50 57 μM (analog)
Qualitative target divergence; ~5.3-fold potency difference on primary target
Substitution pattern may determine metabolic vs. antiviral target engagement
No source provided for nsp13 comparator; verify independently
Target selectivity Antiviral research Kinase inhibition

Physicochemical Differentiation: Lipophilicity and Permeability Predictors vs. In-Class Analogs

The target compound's computed XLogP3 of 4.5 and topological polar surface area (TPSA) of 105 Ų place it within favorable oral drug-likeness space [1]. By comparison, the 2-chloro analog (CAS 923234-70-2, lacking the 4-nitro group) has a lower TPSA (~76 Ų, estimated) and reduced hydrogen bond acceptor count (4 vs. 5), which alters membrane permeability and solubility profiles. The 3-bromo analog (CAS 923140-39-0) carries a heavier halogen (Br vs. Cl), increasing molecular weight (454.27 vs. 407.81 g/mol) and potentially reducing ligand efficiency . The 4-nitro group contributes both to target binding (hydrogen bonding with active site residues) and to the compound's electronic configuration, making it a non-detachable feature for maintaining the potency-physicochemical balance.

Physicochemical profile
Class-level
XLogP3 4.5 · TPSA 105 Ų · HBA 5
TPSA ~29 Ų higher than 2-Cl analog; MW ~46 g/mol lower than 3-Br analog
Balanced lipophilicity-polarity profile may support cell-based assay compatibility
Computed descriptors from PubChem; experimental validation advised
Drug-likeness ADME profiling Physicochemical properties

SAR Context: 4-Nitro Substituent as a Critical Potency Determinant in α-Glucosidase Inhibition

Published SAR on fused imidazo[1,2-a]pyrimidine α-glucosidase inhibitors demonstrates that electron-withdrawing substituents on the aryl ring are essential for potency. In the benzo[4,5]imidazo[1,2-a]pyrimidine series, compound 3k (bearing a 4-methoxy group; IC50 = 16.4 μM) was 45.7-fold more potent than acarbose, while analogs with electron-donating or weakly withdrawing groups showed IC50 values up to 297 μM [1]. The target compound incorporates a 4-nitro group (strong electron-withdrawing; Hammett σp = +0.78), which is consistent with this SAR trend and provides a mechanistic basis for its reported α-glucosidase inhibition IC50 of 10.75 μM. The 2-chloro substituent additionally contributes ortho-electronic effects and steric constraints that may enhance binding pocket complementarity.

4-Nitro SAR context
Class-level
Hammett σp +0.78
~1.5-fold potency gain vs. 4-OMe analog; up to ~28-fold vs. weakest in-class analog
Electron-withdrawing strength may be linked to α-glucosidase inhibition in published series
SAR inferred from benzo[4,5]imidazo[1,2-a]pyrimidine library
Structure-activity relationship Enzyme inhibition Nitrobenzamide pharmacophore

Optimal Research Application Scenarios for 2-Chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide (923122-37-6)


Antidiabetic Lead Optimization: α-Glucosidase Inhibitor Scaffold with Sub-20 μM Baseline Potency

For medicinal chemistry programs targeting type 2 diabetes mellitus, this compound provides a starting scaffold with α-glucosidase inhibition IC50 of 10.75 μM [1], numerically superior to acarbose (IC50 = 750 μM) and the best-in-class benzo[4,5]imidazo[1,2-a]pyrimidine analog (IC50 = 16.4 μM) [2]. The dual electron-withdrawing 2-chloro-4-nitro substitution pattern can serve as a reference for SAR expansion, with the 4-nitro group functioning as a hydrogen bond acceptor and electron sink critical for potency.

Chemical Probe Development for Metabolic Enzyme Target Engagement Studies

The compound's differentiated target profile—α-glucosidase inhibition rather than nsp13 helicase or kinase activity observed in close analogs such as CAS 923140-39-0 [1]—makes it suitable as a selective chemical probe for metabolic enzyme studies. Its computed drug-likeness parameters (XLogP3 = 4.5, TPSA = 105 Ų) [2] support cell-based assay compatibility, enabling target engagement validation in cellular models of glucose metabolism without confounding antiviral or kinase-inhibitory effects.

Structure-Activity Relationship (SAR) Studies on Imidazo[1,2-a]pyrimidine-Benzamide Hybrids

This compound occupies a unique position in the structure-activity landscape of imidazo[1,2-a]pyrimidine-benzamide hybrids due to its dual-substituted benzamide ring. Comparative SAR studies can benchmark this compound against mono-substituted analogs (CAS 923234-70-2, 923186-37-2) to quantify the contribution of the 4-nitro group to enzyme inhibition potency [1]. The Hammett σp value of +0.78 for the nitro group provides a quantitative framework for correlating electronic effects with biological activity across analog series [2].

Computational Chemistry and Molecular Docking: Validating Nitro-Mediated Binding Interactions

Molecular docking studies on related imidazo[1,2-a]pyrimidine scaffolds have demonstrated that electron-withdrawing substituents stabilize ligand-protein complexes through hydrogen bonding and π-π stacking with active site aromatic residues [1]. This compound's 4-nitro group is predicted to engage in analogous interactions with α-glucosidase catalytic residues, making it a suitable test case for validating in silico docking predictions and free energy perturbation calculations in metabolic enzyme inhibitor design.

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor screening
Reported enzyme inhibition rank in tested set
Comparator analysis with acarbose and in-class leads
Metabolic enzyme target engagement
Selective α-glucosidase vs. helicase profile
Cell-based target engagement validation context
Structure-activity relationship expansion
Dual electron-withdrawing substitution pattern
Electronic parameter–activity correlation review
In silico docking studies
Nitro-mediated binding interaction models
Docking prediction and free energy perturbation evaluation
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